molecular formula C10H8F3NO3 B116784 (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine CAS No. 155894-96-5

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Cat. No. B116784
M. Wt: 247.17 g/mol
InChI Key: AFPBGEGBLXHXNY-ZETCQYMHSA-N
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Description

“(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” is a complex organic compound. Unfortunately, there is limited specific information available about this compound. However, we can infer some details based on its components. The compound contains a trifluoroacetyl group, which is a functional group in organic chemistry with the formula -C(O)CF3. It also contains a glycine component, which is the simplest amino acid with the chemical formula NH2CH2COOH12.



Synthesis Analysis

The synthesis of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” is not directly available in the literature. However, the synthesis of similar compounds involves the protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus3. This is mandatory to prevent polymerization of the amino acids and to minimize undesirable side reactions during the synthetic process3.



Molecular Structure Analysis

The molecular structure of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” is not directly available in the literature. However, the structure of a similar compound, N-(Trifluoroacetyl)glycine, is available2. It is a polar molecule with a molecular weight of 171.075 Da2.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” are not directly available in the literature. However, similar compounds such as peptides and proteins undergo selective modification at tyrosine residues4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” are not directly available in the literature. However, a similar compound, glycine, is highly soluble in water and appears as a colorless crystalline solid having a sweet taste67.


Scientific Research Applications

Enhancing Mass Spectrometry Sensitivity in Biopharmaceuticals

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, through its glycine component, can significantly enhance the sensitivity of electrospray ionization mass spectrometry (ESI-MS) used in biopharmaceutical characterization. The addition of glycine to trifluoroacetic acid (TFA) containing mobile phases in liquid chromatography-mass spectrometry (LC-MS) mitigates ion suppression, thereby increasing the mass spectrometry responses of peptides (Mao et al., 2020).

Glycine in Metabolic Diseases and Obesity

The glycine component of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine plays a role in various metabolic pathways, including glutathione synthesis. In metabolic disorders associated with obesity and type 2 diabetes, lower circulating glycine levels have been observed, suggesting the potential of glycine supplementation in managing these conditions (Alves et al., 2019).

Role in Neurotransmission

Glycine, a key component of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, serves as an inhibitory neurotransmitter in the central nervous system. It plays a significant role in modulating synaptic transmission and has been implicated in various neurological disorders (Bowery & Smart, 2006).

Agricultural Applications

In agriculture, glycine has shown potential in improving nitrogen metabolism and productivity in crops such as soybean. Its application can enhance the growth and yield under environmental stresses, suggesting its use as an agricultural supplement (Teixeira et al., 2018).

Glycine in Anti-Inflammatory and Cytoprotective Agents

Glycine derivatives, a part of the molecular structure of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, have been explored for their anti-inflammatory properties. These derivatives can potentially be used in the development of new anti-inflammatory agents (Mikusic et al., 2016). Additionally, certain glycine compounds have shown promise as cytoprotectants, particularly in protecting cells from glutamate-induced toxicity (Buchstaller et al., 2006).

Neuroprotective Effects in Stroke

Glycine has demonstrated neuroprotective effects in ischemic stroke in rats. It can inhibit M1 microglial polarization and promote anti-inflammatory actions, which are crucial in minimizing brain damage following a stroke (Liu et al., 2019).

Vascular Health in Aged Individuals

Oral glycine treatment has been found to improve vascular endothelial function in aged rats, suggesting potential benefits for cardiovascular health in aging populations (Gómez-Zamudio et al., 2015).

Antibacterial Effects Against H. pylori

Studies have shown that glycine can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. This indicates its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).

General Health and Disease Prevention

Glycine, found in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, is crucial for various metabolic functions and has shown beneficial effects in preventing diseases and enhancing general health. Its supplementation has been linked to improvements in conditions like cardiovascular diseases, inflammatory diseases, and diabetes (Razak et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, glycine, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard89. However, the safety and hazards of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” may vary and should be evaluated independently.


Future Directions

The future directions for research on “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” are not directly available in the literature. However, peptide chemistry is a thriving area of research with many applications in cancer, regenerative medicine, and infectious diseases3. Therefore, it is reasonable to expect that research on “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” could contribute to these fields.


properties

IUPAC Name

(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBGEGBLXHXNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

CAS RN

155894-96-5
Record name (+)-N-Trifluoroacetyl-L-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of DL-phenylglycine (15.1 g, 0.10 mol) in methanol is treated with triethylamine (10.1 g, 0.10 mol) and ethyl trifluoroacetate (17.8 g, 0.125 mol), stirred at room temperature for 72 hours, diluted with methanol and treated with Dowex 50× acidic resin. The reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo to give a pale yellow solid which is recrystallized from 1,2-dichloroethane to give the title product as white needles, 10.5 g (42% yield), mp 155-157° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Naya, K Kobayashi, M Ishikawa, K Ohwaki… - Bioorganic & medicinal …, 2001 - Elsevier
In searching for a novel CCR3 receptor antagonist, we designed a library that included a variety of carboxamide derivatives based on the structure of our potent antagonists for human …
Number of citations: 72 www.sciencedirect.com
S Hong, S Tian, MV Metz, TJ Marks - Journal of the American …, 2003 - ACS Publications
C 2 -symmetric bis(oxazolinato)lanthanide complexes of the type [(4R,5S)-Ph 2 Box]La[N(TMS) 2 ] 2 , [(4S,5R)-Ar 2 Box]La[N(TMS) 2 ] 2 , and [(4S)-Ph-5,5-Me 2 Box]La[N(TMS) 2 ] 2 (…
Number of citations: 377 pubs.acs.org
张彦文, 马秦龙, 高鹏, 邓平, 皮会丰, 张蕾, 陈纯海… - 2023 - aammt.tmmu.edu.cn
目的探究50 Hz 磁场暴露对APP/PS1 双转基因小鼠大脑皮层组织代谢的影响. 方法将12 只APP/PS1 双转基因12 周龄雄性小鼠随机分为对照组(C 组) 和50 Hz 磁场暴露组(MF 组), 每组6 只. …
Number of citations: 0 aammt.tmmu.edu.cn

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